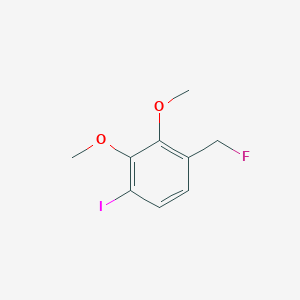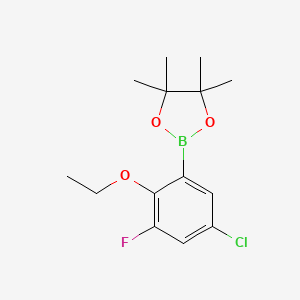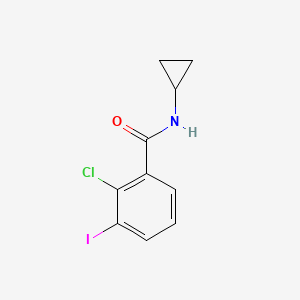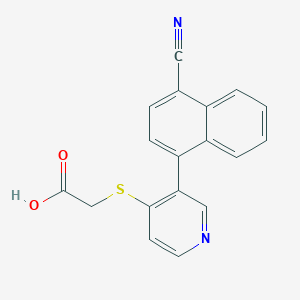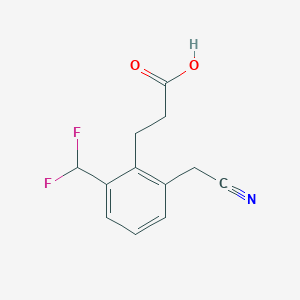
2-Bromothiazoline hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromothiazoline hydrobromide is a chemical compound with the molecular formula C3H3BrN2S·HBr It is a derivative of thiazoline, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromothiazoline hydrobromide typically involves the bromination of thiazoline. One common method includes the reaction of thiazoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-bromothiazoline hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of bromine generators and optimized reaction conditions can facilitate large-scale production. For instance, the bromination process can be intensified using photochemical methods, which allow for precise control over the reaction parameters and improved product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromothiazoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse thiazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form thiazole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of 2-bromothiazoline hydrobromide can yield thiazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide and bromine are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thiazolines and thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Bromothiazoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-bromothiazoline hydrobromide involves its reactivity with various biological and chemical targets. The bromine atom in the compound can participate in electrophilic addition and substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of bioactive compounds and enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
2-Bromothiazole: A closely related compound with similar reactivity but different applications.
N-Bromosuccinimide: Another brominating agent used in organic synthesis, known for its role in radical bromination reactions.
2-Bromothiophene: A compound with a similar structure but different electronic properties and reactivity.
Uniqueness: 2-Bromothiazoline hydrobromide is unique due to its specific reactivity profile and the presence of both sulfur and nitrogen atoms in the thiazoline ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C3H5Br2NS |
|---|---|
Molekulargewicht |
246.95 g/mol |
IUPAC-Name |
2-bromo-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C3H4BrNS.BrH/c4-3-5-1-2-6-3;/h1-2H2;1H |
InChI-Schlüssel |
XTQJBSQSIHPKPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



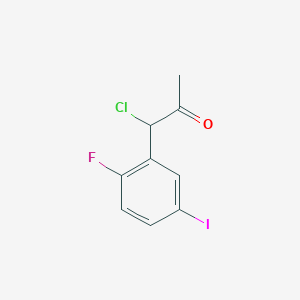
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
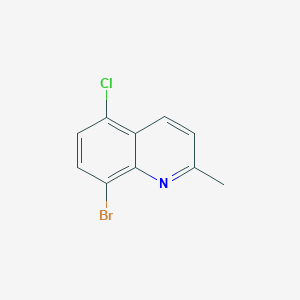
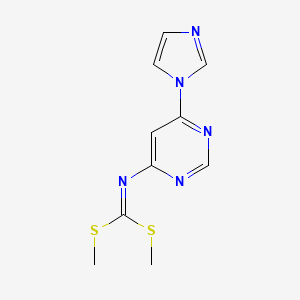
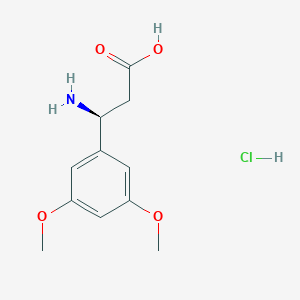
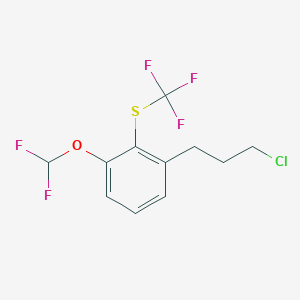
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
